molecular formula C8H11NO2 B1651101 2,4-Dimethoxy-5-methylpyridine CAS No. 1227574-94-8

2,4-Dimethoxy-5-methylpyridine

Cat. No. B1651101
CAS RN: 1227574-94-8
M. Wt: 153.18
InChI Key: BICURXLPGZOSEE-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-5-methylpyridine is a heterocyclic organic compound . It belongs to the pyridine family and is used in the synthesis of various pharmaceuticals and agrochemicals due to its diverse biological properties.


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the reaction of 2-methylpyridine and paraformaldehyde, typically carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The product is then purified using a distillation process to obtain pure this compound .


Molecular Structure Analysis

The molecular formula of this compound is C8H11NO2 . It has a molecular weight of 153.18 g/mol . The InChI code for this compound is 1S/C8H11NO2/c1-6-5-9-8(11-3)4-7(6)10-2/h4-5H,1-3H3 .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions .

Scientific Research Applications

Catalytic Applications

Copper-catalyzed N- and O-arylation of hydroxypyridines demonstrates the importance of pyridine derivatives in facilitating bond formation between nitrogen and oxygen atoms with aryl halides. This process is crucial for the synthesis of complex organic molecules, showcasing the potential role of 2,4-Dimethoxy-5-methylpyridine in similar catalytic processes (Altman & Buchwald, 2007).

Drug Design and Metalloenzyme Inhibition

The structure-activity relationship of 3-hydroxypyridin-4-ones in inhibiting iron-containing metalloenzymes highlights the relevance of pyridine derivatives in medicinal chemistry. By modulating the chemical structure, these compounds can selectively inhibit enzymes, indicating potential research avenues for this compound in drug design (Liu et al., 2002).

Anticancer Properties

Dinuclear gold(III) compounds with bipyridyl ligands, including modifications on pyridine rings, have shown promising anticancer properties. This underscores the potential of pyridine derivatives, like this compound, in developing new anticancer agents (Casini et al., 2006).

Material Science and Molecular Devices

Pyridine derivatives are pivotal in material science, serving as building blocks for light-driven molecular devices. Their structural characteristics enable wide-ranging applications in this field, suggesting possible uses for this compound in developing new materials and devices (Bagdi et al., 2015).

Coordination Chemistry

The synthesis of new nickel(II) and iron(II) helicates and tetrahedra derived from expanded quaterpyridines explores the coordination chemistry of pyridine derivatives. Such studies are essential for understanding the complexation behavior of this compound with metal ions, potentially leading to novel coordination compounds (Glasson et al., 2011).

properties

IUPAC Name

2,4-dimethoxy-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-5-9-8(11-3)4-7(6)10-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICURXLPGZOSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305544
Record name 2,4-Dimethoxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227574-94-8
Record name 2,4-Dimethoxy-5-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227574-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethoxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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